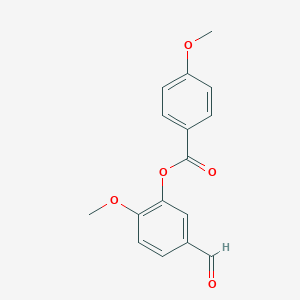

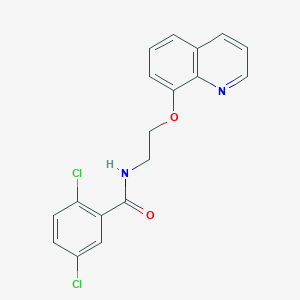

5-Formyl-2-methoxyphenyl 4-methoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, 5-Formyl-2-methoxyphenyl 4-methoxybenzoate, is a chemical intermediate with significance in the synthesis of bisbibenzyls, a class of natural products known for their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, it is closely related to the compounds discussed therein. The first paper describes the synthesis of a similar compound, methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, which shares a similar structural motif and could be considered a derivative of the compound . The second paper discusses a different compound, 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, which, while not the same, provides insight into the structural analysis and biological evaluation of related benzoate compounds .

Synthesis Analysis

The synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, as reported in the first paper, involves a condensation reaction between methyl 4-bromobenzoate and iso-vanilline. The reaction is optimized by screening various catalysts and condensing agents, with the best results obtained using cupric oxide as a catalyst and a mixture of calcium carbonate with potassium carbonate as condensing agents. The optimal material ratio and reaction time are also provided, which could be relevant for the synthesis of 5-Formyl-2-methoxyphenyl 4-methoxybenzoate .

Molecular Structure Analysis

While the first paper does not provide a detailed molecular structure analysis of the synthesized compound, the second paper offers a comprehensive crystal structure analysis of a related compound. The crystal structure of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate is determined by X-ray analysis, revealing dihedral angles between the different rings in the molecule. This information could be extrapolated to understand the potential molecular conformation of 5-Formyl-2-methoxyphenyl 4-methoxybenzoate, considering the similarities in the benzoate moiety .

Chemical Reactions Analysis

The provided papers do not directly discuss the chemical reactions of 5-Formyl-2-methoxyphenyl 4-methoxybenzoate. However, the synthesis paper implies that the compound could participate in further condensation reactions, given its formyl group, which is a reactive functional group capable of forming new bonds with various nucleophiles.

Physical and Chemical Properties Analysis

Neither paper provides explicit information on the physical and chemical properties of 5-Formyl-2-methoxyphenyl 4-methoxybenzoate. However, the synthesis paper suggests that the compound is likely solid at room temperature, given the need for a 16-hour reaction time, which implies a stable crystalline form. The second paper's detailed crystallographic data could be indicative of the types of intermolecular forces and stability one might expect in similar compounds, such as 5-Formyl-2-methoxyphenyl 4-methoxybenzoate.

Scientific Research Applications

Chemical Synthesis and Intermediates

5-Formyl-2-methoxyphenyl 4-methoxybenzoate serves as a crucial intermediate in the synthesis of complex organic compounds. Its role in forming bisbibenzyls, a class of natural products with a broad spectrum of biological activities, highlights its significance. The compound is synthesized from methyl 4-bromobenzoate and iso-vanilline through a condensation reaction, demonstrating its pivotal role in organic synthesis and the production of potentially bioactive molecules (Lou Hong-xiang, 2012).

Material Science and Organic Frameworks

In material science, derivatives of 5-Formyl-2-methoxyphenyl 4-methoxybenzoate contribute to the development of novel materials. For instance, covalent organic frameworks (COFs) utilizing hydrazone linkages exhibit high crystallinity, chemical and thermal stability, and permanent porosity. These characteristics make COFs suitable for various applications, including catalysis, gas storage, and separation technologies, indicating the potential of 5-Formyl-2-methoxyphenyl 4-methoxybenzoate derivatives in enhancing the performance and utility of COFs (F. Uribe-Romo et al., 2011).

Pharmaceutical and Biomedical Research

Although the initial request excludes drug use, dosage, and side effects, it's worth noting that the structural motifs related to 5-Formyl-2-methoxyphenyl 4-methoxybenzoate are being explored for their pharmacological potentials, such as in the development of cholinesterase inhibitors and antimicrobial agents. This underscores the broader relevance of the compound's derivatives in contributing to the discovery and development of new therapeutic agents, even though specifics on drug applications are not covered here (M. Arfan et al., 2018).

Environmental Applications

Compounds structurally related to 5-Formyl-2-methoxyphenyl 4-methoxybenzoate are being investigated for their environmental applications, such as in the inhibition of corrosion in metals. This application is crucial for extending the life and durability of metal structures in aggressive environments, showcasing the compound's utility beyond the pharmaceutical and material sciences into areas with significant practical implications for industry and infrastructure (M. Bouklah et al., 2006).

Safety and Hazards

properties

IUPAC Name |

(5-formyl-2-methoxyphenyl) 4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-19-13-6-4-12(5-7-13)16(18)21-15-9-11(10-17)3-8-14(15)20-2/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQODKVYHQHMSBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Formyl-2-methoxyphenyl 4-methoxybenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((2-(1,3-dioxan-2-yl)ethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2519828.png)

![(Z)-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2519831.png)

![4-(4-methoxyphenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B2519834.png)

![5-(2,3-dimethoxyphenyl)-1,3-dimethyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2519839.png)

![N-(2,5-dimethylphenyl)-2-[6-(4-methylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2519846.png)

![4-[2-(2,6-Dioxocyclohexylidene)-2-(pyrrolidin-1-yl)ethyl]piperidine-2,6-dione](/img/structure/B2519847.png)

![[2-(1H-indol-3-yl)ethyl][4-(methylthio)benzyl]amine hydrobromide](/img/no-structure.png)

![2,2,2-trichloro-1-[1-methyl-4-(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]ethan-1-one hydrobromide](/img/structure/B2519850.png)